1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine
Description
This compound is a fluorinated benzodiazepine derivative with a fused oxazino-benzodiazepine scaffold. Its structure includes a fluorine atom at the 9-position and a phenyl group at the 7-position, which likely modulate its pharmacokinetic and pharmacodynamic properties. Benzodiazepines of this class are typically explored for central nervous system (CNS) activity, such as anxiolytic, sedative, or anticonvulsant effects.
Properties
CAS No. |
75017-27-5 |
|---|---|
Molecular Formula |
C18H17FN2O |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
9-fluoro-7-phenyl-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H17FN2O/c19-14-6-7-17-16(10-14)18(13-4-2-1-3-5-13)20-11-15-12-22-9-8-21(15)17/h1-7,10,15H,8-9,11-12H2 |
InChI Key |
UVNIHPSOPPMBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1C3=C(C=C(C=C3)F)C(=NC2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a substituted benzodiazepine precursor with a fluorinated phenyl compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the compound’s anxiolytic, sedative, and muscle relaxant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on structurally distinct heterocyclic systems (e.g., thiadiazoles, benzotriazoles, and coumarin-linked derivatives) rather than benzodiazepines. Below is a comparative analysis based on structural analogs and reactivity trends:
Table 1: Structural and Functional Comparisons
Key Observations:
Synthetic Methods : Sodium hydride in DMF is commonly used for nucleophilic substitutions in heterocycles (e.g., aryloxy-thiadiazoles) . This method could theoretically apply to fluorinated benzodiazepines but requires validation.
Fluorine Impact: The 9-fluoro substituent in the target compound is absent in the evidence.
Oxazino-Benzodiazepine Core: No analogs in the evidence share this fused ring system. Oxazino groups may alter binding affinity compared to classical benzodiazepines (e.g., diazepam).
Recommendations for Future Research
Expand Literature Review: Prioritize benzodiazepine-specific databases (e.g., PubChem, Reaxys) to identify fluorinated or oxazino-containing derivatives.
Pharmacological Profiling : Compare the target compound’s binding to GABAA receptors against classical benzodiazepines.
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